molecular formula C7H5NO2S B579156 7-hydroxybenzo[d]thiazol-2(3H)-one CAS No. 15724-27-3

7-hydroxybenzo[d]thiazol-2(3H)-one

Cat. No.: B579156
CAS No.: 15724-27-3
M. Wt: 167.182
InChI Key: VVRHFGFHNQGAPP-UHFFFAOYSA-N
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Description

7-Hydroxybenzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzothiazole core substituted with a hydroxyl group at the 7-position. Benzothiazoles are known for their diverse pharmacological activities, including antidepressant, anticonvulsant, anti-inflammatory, and anticancer effects . The hydroxyl group at the 7-position confers unique electronic and steric properties, influencing hydrogen bonding, solubility, and target interactions.

Properties

CAS No.

15724-27-3

Molecular Formula

C7H5NO2S

Molecular Weight

167.182

IUPAC Name

7-hydroxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C7H5NO2S/c9-5-3-1-2-4-6(5)11-7(10)8-4/h1-3,9H,(H,8,10)

InChI Key

VVRHFGFHNQGAPP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)SC(=O)N2

Synonyms

2-Benzothiazolinone,7-hydroxy-(8CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxybenzo[d]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with 2,7-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for 7-hydroxybenzo[d]thiazol-2(3H)-one often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

7-hydroxybenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzothiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

7-hydroxybenzo[d]thiazol-2(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis by interacting with DNA and topoisomerase enzymes, leading to cell cycle arrest and cell death .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of benzothiazolones is highly dependent on substituent type, position, and heteroatom composition. Key analogues include:

Compound Substituent(s) Core Heteroatom Key Activities
7-Hydroxybenzo[d]thiazol-2(3H)-one -OH at C7 S (Thiazole) Antidepressant, anticonvulsant
6-Bromobenzo[d]thiazol-2(3H)-one -Br at C6 S Cytotoxic (MCF-7, HeLa), antibacterial
7-Chlorobenzo[d]oxazol-2(3H)-one -Cl at C7 O (Oxazole) Not explicitly reported; structural analogue with potential CNS activity
Benzoxazolone dimers (e.g., 3j, 5t) Piperazine-linked dimers O Anti-inflammatory (iNOS inhibition, IC50: 0.28–0.41 μM)
6-Acyl/Alkyl benzothiazolones -CO-R/-R at C6 S SAR studies for receptor binding
Key Observations:
  • Substituent Position : The 7-hydroxy derivative shows CNS activity, while the 6-bromo analogue exhibits cytotoxicity, suggesting position-dependent biological targeting.
  • Heteroatom : Sulfur in benzothiazolones vs. oxygen in benzoxazolones affects electronic properties. Sulfur’s lower electronegativity may enhance lipophilicity and membrane permeability, critical for CNS penetration .
  • Functional Groups : Hydroxyl groups improve solubility and hydrogen bonding (e.g., antidepressant activity), whereas halogens (Br, Cl) enhance lipophilicity and electrophilic interactions (e.g., DNA alkylation in cancer cells) .
Antidepressant and Anticonvulsant Effects
  • 7-Hydroxybenzo[d]thiazol-2(3H)-one: Derivatives like 2c and 2d significantly reduced immobility time in the Forced Swim Test (FST), indicating serotonin/norepinephrine modulation .
Cytotoxic and Antibacterial Activity
  • 6-Bromobenzo[d]thiazol-2(3H)-one-Triazole Hybrids : Demonstrated IC50 values comparable to cisplatin against MCF-7 and HeLa cells, with moderate antibacterial activity against Gram-positive bacteria .
  • 7-Hydroxy Analogue: No direct cytotoxic data reported, but hydroxyl groups are less likely to enhance DNA intercalation compared to bromine.

Structure-Activity Relationship (SAR) Insights

  • Position of Substitution: C7 Hydroxyl: Critical for antidepressant efficacy, likely via monoamine oxidase (MAO) inhibition or serotonin receptor modulation . C6 Bromine: Enhances cytotoxicity, possibly through halogen bonding with cellular targets .
  • Heteroatom Impact :
    • Benzothiazolones (S) vs. Benzoxazolones (O): Thiazole’s sulfur improves binding to hydrophobic enzyme pockets (e.g., MAO-B), while oxazole’s oxygen may favor polar interactions .

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